

Potential Therapeutic Targets of 1-(6phenoxyhexyl)-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(6-phenoxyhexyl)-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-phenoxyhexyl)-1H-imidazole is a small molecule belonging to the diverse class of imidazole-containing compounds. While direct experimental data on this specific molecule is limited in publicly available literature, the broader family of imidazole derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates information on the potential therapeutic targets of 1-(6-phenoxyhexyl)-1H-imidazole by examining structurally related compounds, particularly phenoxyalkyl imidazoles and benzimidazoles. The primary putative target identified for close analogues is the cytochrome bc1 complex subunit QcrB in Mycobacterium tuberculosis, suggesting a strong potential for development as an antitubercular agent. Furthermore, based on the activities of other imidazole-based compounds, potential anticancer and anti-inflammatory applications are explored, with possible targets including various protein kinases and components of inflammatory signaling pathways. This document provides a comprehensive overview of these potential therapeutic avenues, including extrapolated quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to guide future research and development efforts.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal,



anticancer, anti-inflammatory, and antimicrobial properties.[1] The compound **1-(6-phenoxyhexyl)-1H-imidazole**, featuring a flexible hexyl linker connecting a phenoxy group to the imidazole moiety, presents a unique chemical architecture. This guide aims to elucidate the potential therapeutic targets of this molecule by drawing parallels with structurally similar compounds and the broader class of imidazole derivatives.

Potential Therapeutic Areas and Molecular Targets Antitubercular Activity: Targeting the Cytochrome bc1 Complex

The most compelling evidence for a therapeutic target for compounds structurally related to **1- (6-phenoxyhexyl)-1H-imidazole** lies in the field of antitubercular drug discovery. Research on a series of phenoxyalkylbenzimidazoles, which share the key phenoxyalkyl-heterocycle motif, has identified the cytochrome bc1 complex subunit QcrB as a primary target in Mycobacterium tuberculosis.[2][3] The cytochrome bc1 complex is a crucial component of the electron transport chain, responsible for ATP synthesis.[4][5] Inhibition of QcrB disrupts this process, leading to a bactericidal effect.

The following table summarizes the in vitro activity of several phenoxyalkylbenzimidazole analogues against M. tuberculosis H37Rv and their cytotoxicity against Vero cells. This data provides a benchmark for the potential efficacy and safety profile of **1-(6-phenoxyhexyl)-1H-imidazole**.

Compound Analogue	Linker Length	MIC99 against M. tuberculosis (μΜ)[2][3]	TC50 against Vero Cells (μM) [2][3]	Selectivity Index (SI = TC50/MIC99) [2][3]
Analogue 1	3 carbons	0.34	>50	>147
Analogue 2	4 carbons	0.085	>50	>588
Analogue 3	5 carbons	0.12	>50	>417
Analogue 4	6 carbons	0.25	>50	>200



Potential Anticancer Activity: Kinase Inhibition

Numerous imidazole-containing compounds have been investigated as anticancer agents, with a significant number acting as protein kinase inhibitors.[6][7][8] Kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Given the structural features of **1-(6-phenoxyhexyl)-1H-imidazole**, it is plausible that it could interact with the ATP-binding pocket of various kinases.

Potential Kinase Targets:

- RAF Kinases (e.g., B-RAF): Imidazole derivatives have shown potent inhibitory activity against RAF kinases, which are key components of the MAPK/ERK signaling pathway.[9]
- Tyrosine Kinases (e.g., VEGFR-2, EGFR): Several imidazole-based molecules have been developed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are crucial targets in oncology.[6]
- Serine/Threonine Kinases (e.g., ALK5, p38 MAPK): Inhibition of transforming growth factorbeta type I receptor (ALK5) and p38 mitogen-activated protein kinase by imidazole compounds has been reported, suggesting a role in modulating cancer cell proliferation and inflammation.[6][10]

Potential Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The imidazole scaffold is present in molecules known to possess anti-inflammatory properties. The potential mechanisms of action for **1-(6-phenoxyhexyl)-1H-imidazole** in an inflammatory context could involve the inhibition of key signaling molecules.

Potential Anti-inflammatory Targets:

p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6, p38 MAPK is a well-established target for anti-inflammatory drugs. Several imidazole derivatives have been identified as potent p38 MAPK inhibitors.[10][11][12][13]



Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central
mediator of inflammatory responses. Some imidazole-containing compounds have been
shown to inhibit NF-κB activation, thereby reducing the expression of inflammatory genes.
[14][15]

Experimental Protocols Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole

The following is a putative synthetic protocol based on general methods for the synthesis of N-alkylated imidazoles.

Materials: Imidazole, sodium hydride (60% dispersion in mineral oil), dry N,N-dimethylformamide (DMF), 1-bromo-6-phenoxyhexane, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

Procedure:

- To a solution of imidazole (1.0 eq) in dry DMF, add sodium hydride (1.1 eq) portion-wise at 0
 °C under an inert atmosphere.
- Stir the mixture at room temperature for 1 hour.
- Add a solution of 1-bromo-6-phenoxyhexane (1.2 eq) in dry DMF dropwise.
- Heat the reaction mixture to 60 °C and stir for 12 hours.
- Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(6phenoxyhexyl)-1H-imidazole.



Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from standard microplate-based assays for determining the MIC of antitubercular compounds.[6][7]

Materials: Mycobacterium tuberculosis H37Ra (or a virulent strain in a BSL-3 facility), Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80, 96-well microplates, AlamarBlue or Resazurin reagent, test compound, positive control (e.g., rifampicin), negative control (DMSO).

Procedure:

- Prepare a serial two-fold dilution of the test compound in a 96-well plate, typically ranging from 64 μ g/mL to 0.06 μ g/mL.
- Prepare an inoculum of M. tuberculosis H37Ra and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/mL in 7H9 broth.
- Add 100 μ L of the bacterial suspension to each well of the 96-well plate containing the diluted compound.
- Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
- Seal the plates and incubate at 37 °C for 7 days.
- After incubation, add 20 μL of AlamarBlue or Resazurin solution to each well and incubate for another 24 hours.
- The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (indicating bacterial growth).

In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for various kinases.



Materials: Recombinant human kinase, appropriate kinase substrate (e.g., a peptide), ATP, kinase assay buffer, test compound, positive control inhibitor, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:

- Prepare serial dilutions of the test compound in the kinase assay buffer.
- In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase-luciferin reaction.
- Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Visualizations Proposed Mechanism of QcrB Inhibition



Electron Transport Chain Complex II (Succinate Dehydrogenase) Reduces Menaquinol Pool (MQH2) Oxidized Inhibition by Phenoxyalkyl Imidazoles Complex III 1-(6-phenoxyhexyl)-1H-imidazole Blocks oxidation of (Cytochrome bc1 complex) (or analogue) Reduces Binds to and inhibits Cytochrome c Pumps H+ Complex IV (Cytochrome c oxidase) Pumps H+ Proton Motive Force Drives ATP Synthase Produces ATP

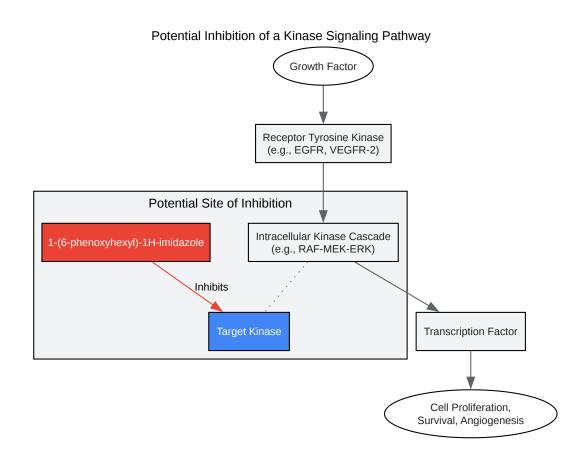
Proposed Mechanism of QcrB Inhibition in M. tuberculosis

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Caption: Proposed mechanism of action for phenoxyalkyl imidazoles targeting the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis.

Experimental Workflow for MIC Determination



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